molecular formula C18H24N6OS B2587816 N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide CAS No. 853350-71-7

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide

Cat. No.: B2587816
CAS No.: 853350-71-7
M. Wt: 372.49
InChI Key: SVYAIRAGAJJYMG-UHFFFAOYSA-N
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide (CAS 853350-71-7) is a synthetic organic compound with the molecular formula C18H24N6OS and a molecular weight of 372.49 g/mol . This molecule is a complex amide derivative featuring a 1,2,3,4-tetrazole ring system substituted with a 2,4-dimethylphenyl group at the 1-position and a propanamide group linked via a sulfur atom at the 5-position. The propanamide nitrogen is further substituted with a 2-cyano-3-methylbutan-2-yl group, creating a sterically hindered secondary amide. The compound's structural complexity, characterized by multiple nitrogen-containing functional groups including a nitrile and a tetrazole ring, makes it a valuable intermediate in medicinal chemistry and chemical biology research . Tetrazole-containing compounds like this one are of significant research interest due to their metabolic stability and potential to mimic carboxylic acid bioisosteres, which can enhance drug-like properties in pharmaceutical development . With a topological polar surface area of 122 Ų and calculated properties including XLogP3 of 3.9, this compound displays physical characteristics suitable for investigation in structure-activity relationship studies and as a building block for the synthesis of more complex molecules . The compound is offered with a guaranteed purity of ≥95% and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6OS/c1-11(2)18(6,10-19)20-16(25)14(5)26-17-21-22-23-24(17)15-8-7-12(3)9-13(15)4/h7-9,11,14H,1-6H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYAIRAGAJJYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC(C)(C#N)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide is a synthetic compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H24N4SC_{18}H_{24}N_4S with a molecular weight of approximately 328.4 g/mol. Its structure comprises a cyano group, a tetrazole ring, and a sulfanyl group, contributing to its unique biological profile.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. It has been tested against various fungal strains, demonstrating a high level of efficacy. The mechanism appears to involve the disruption of fungal cell wall synthesis, leading to cell lysis.

Antimicrobial Properties

In addition to antifungal effects, the compound also shows antimicrobial activity against both gram-positive and gram-negative bacteria. This dual action makes it a candidate for further development in antimicrobial therapies.

The proposed mechanisms include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes critical for microbial survival.
  • Membrane Disruption : It can alter the integrity of microbial membranes, leading to increased permeability and eventual cell death.

Case Studies

  • In vitro Studies : A study conducted on various fungal strains (Candida albicans and Aspergillus niger) revealed that the compound inhibited growth at concentrations as low as 10 µg/mL. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antifungal agents .
  • In vivo Efficacy : In animal models, administration of the compound showed a reduction in fungal load in infected tissues by over 50% compared to untreated controls. Histopathological examinations confirmed the restoration of tissue architecture post-treatment .

Table 1: Biological Activity Summary

Activity TypeTest OrganismMIC (µg/mL)Reference
AntifungalCandida albicans10
AntifungalAspergillus niger15
AntimicrobialStaphylococcus aureus20
AntimicrobialEscherichia coli25

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research has indicated that compounds similar to N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide exhibit promising anticancer properties. For instance, derivatives of sulfonamides have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, showing significant potential as anticancer agents .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In silico studies have suggested that it may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory conditions . This pathway is critical in the synthesis of leukotrienes, mediators of inflammation.

Enzyme Inhibition Studies

Enzyme Inhibitors : The compound’s structure suggests potential as an enzyme inhibitor. Similar compounds have been tested for their ability to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are important in managing diabetes and Alzheimer's disease, respectively . These studies indicate that modifications to the compound could enhance its inhibitory effects.

Synthesis and Structural Analysis

Synthesis Techniques : The synthesis of this compound can be achieved through various chemical reactions involving commercially available reagents. The structural confirmation typically involves techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), ensuring the accuracy of the compound's molecular structure .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxic effects against HCT-116 and MCF-7 cell lines, indicating potential for further development as an anticancer agent .
Study 2Anti-inflammatory MechanismIn silico docking studies suggest the compound can inhibit 5-lipoxygenase, highlighting its potential use in treating inflammatory diseases .
Study 3Enzyme InhibitionEvaluated as a potent inhibitor of α-glucosidase, suggesting implications for diabetes management .

Comparison with Similar Compounds

AV3 and AV7 (Masood et al., 2023)

These compounds share a tetrazole core and amide/ester linkages but differ in substituents and functional groups:

Compound Molecular Formula Molecular Weight (g/mol) Key Features
AV7 C₃₃H₃₈N₆O₅ 598.69 Biphenyl-tetrazole, pentanamido-3-methylbutanoyl ester, ester linkage
AV3 C₃₀H₃₀N₈O₉ 646.61 2,4,6-Trinitrophenyl ester, high nitro content for potential reactivity
Target Compound N/A N/A Sulfanylpropanamide, cyanoalkyl substituent, dimethylphenyltetrazole

Key Differences :

  • Linkage Type : AV3/AV7 use ester bonds, whereas the target compound employs a sulfanyl (-S-) bridge, which may confer greater resistance to enzymatic hydrolysis .

N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ()

This compound shares a tetrazole-propanamide backbone but differs in substituents:

Property Target Compound Compound
Molecular Formula Not available C₁₉H₂₁N₅O
Molecular Weight Not available 335.40 g/mol
Substituents 2,4-Dimethylphenyl, cyanoalkyl 2-Ethylphenyl, 3-methylphenyl

Functional Implications :

  • The target’s dimethylphenyl group enhances lipophilicity compared to the ethyl/methylphenyl groups in ’s compound, possibly improving membrane permeability.
  • The cyano group in the target may engage in dipole interactions absent in ’s analog .

Pharmacologically Relevant Tetrazole Derivatives

Diovan (Valsartan)

Diovan (C₂₄H₂₉N₅O₃), an angiotensin II receptor antagonist, shares a biphenyl-tetrazole core but incorporates a valine residue instead of a sulfanylpropanamide:

Property Target Compound Diovan (Valsartan)
Core Structure Sulfanylpropanamide + tetrazole Biphenyl-tetrazole + valine
Key Interactions Likely hydrogen bonding via S and CN Hydrogen bonding via COO⁻ and NH

Pharmacological Contrast :

  • Diovan’s carboxylate group is critical for ionic binding to receptors, whereas the target’s sulfanyl and cyano groups may favor hydrophobic or dipole-dipole interactions .

Heterocyclic Analogues with Thiazole Moieties ()

Thiazole-based compounds (e.g., hydroperoxypropan-2-yl derivatives) replace tetrazole with thiazole rings:

Feature Target Compound Thiazole Analogs
Heterocycle Tetrazole (N-rich, aromatic) Thiazole (S/N-containing, aromatic)
Bioactivity Not reported Potential protease inhibition

Structural Impact :

  • Tetrazoles offer greater hydrogen-bonding capacity (four N atoms) compared to thiazoles, which may enhance target selectivity .

Q & A

Q. What are the established synthetic routes for N-(2-cyano-3-methylbutan-2-yl)-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylpropanamide?

A common method involves multi-step organic synthesis, starting with the preparation of the tetrazole ring via cyclization of nitriles with sodium azide under acidic conditions. Subsequent sulfanylation is achieved using thiol-containing intermediates under reflux with catalysts like H₂SO₄. Purification often employs recrystallization from ethanol or column chromatography . Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediates and reduce trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC (≥95% purity threshold) to assess impurities.
  • IR spectroscopy to identify functional groups (e.g., cyano, sulfanyl) .

Q. How can researchers address solubility and stability challenges during experimental design?

  • Solubility : Test polar (DMSO, ethanol) and non-polar solvents (dichloromethane) under controlled pH.
  • Stability : Conduct accelerated degradation studies (e.g., exposure to light, heat, or humidity) and monitor via HPLC. Stabilizers like antioxidants (e.g., BHT) may be added for long-term storage .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Adhere to institutional Chemical Hygiene Plans (e.g., fume hood use, PPE guidelines).
  • Conduct risk assessments for tetrazole derivatives, which may release toxic gases (e.g., hydrogen cyanide) under thermal stress.
  • Implement 100% compliance with safety exams for advanced laboratory courses .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reaction pathways of this compound?

  • Quantum mechanical calculations (e.g., DFT) model transition states and intermediates to predict feasible reaction pathways.
  • Machine learning (ML) algorithms analyze historical reaction data to recommend optimal conditions (e.g., solvent, temperature).
  • ICReDD’s integrated approach combines computational and experimental feedback loops to reduce development time by 30–50% .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Orthogonal assays : Validate antimicrobial activity using both broth microdilution and agar diffusion methods.
  • Meta-analysis : Pool data from independent studies to identify confounding variables (e.g., solvent choice, cell line variability).
  • Dose-response studies clarify EC₅₀/IC₅₀ discrepancies .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • Enzyme inhibition assays (e.g., fluorescence-based) identify binding affinity to targets like cytochrome P450.
  • Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to active sites.
  • Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Q. How can reaction kinetics be systematically studied for its synthesis?

  • In situ monitoring (e.g., FTIR, Raman spectroscopy) tracks intermediate formation.
  • Rate law determination : Vary concentrations of reactants (e.g., nitrile, sodium azide) to establish kinetic orders.
  • Arrhenius analysis calculates activation energy (Eₐ) under controlled temperatures .

Q. What environmental impact assessments are relevant for this compound?

  • Atmospheric fate studies : Model tropospheric degradation pathways using OH radical reaction rates.
  • Aquatic toxicity testing : Perform OECD 201/202 guidelines with Daphnia magna and Danio rerio.
  • Persistence : Measure hydrolysis half-lives at varying pH and temperatures .

Q. How can AI-driven platforms like COMSOL Multiphysics enhance process simulation?

  • Multi-physics modeling : Couple fluid dynamics and reaction kinetics to optimize reactor design.
  • Smart laboratories : Implement AI for real-time parameter adjustments (e.g., pH, stirring speed) during synthesis.
  • End-to-end automation : Integrate robotic liquid handlers with ML for high-throughput experimentation .

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